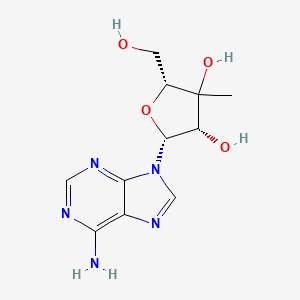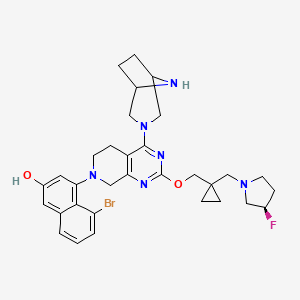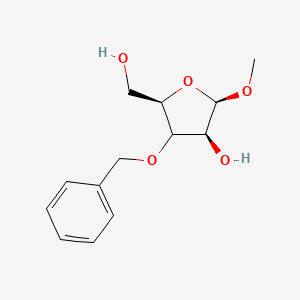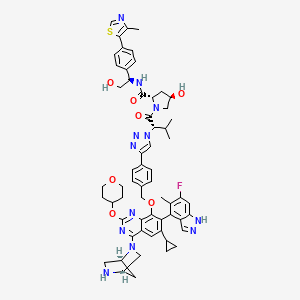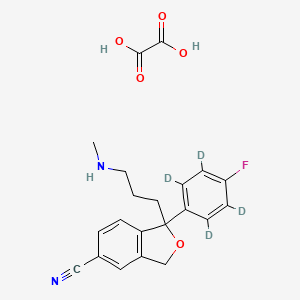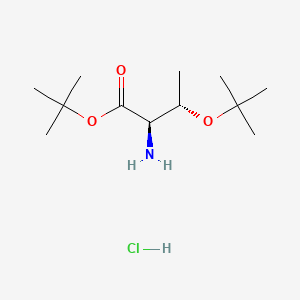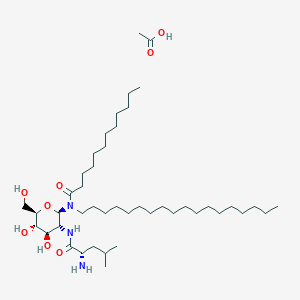
Momelotinib-3,3,5,5-d6
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Momelotinib-3,3,5,5-d6 is a deuterated form of momelotinib, a Janus kinase 1 and Janus kinase 2 inhibitor. This compound is primarily used in the treatment of myelofibrosis, a type of bone marrow cancer. The deuterated form, this compound, is specifically labeled with deuterium atoms at positions 3, 3, 5, and 5 on the molecule, which can be useful in various scientific studies, including pharmacokinetic and metabolic studies.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Momelotinib-3,3,5,5-d6 involves the incorporation of deuterium atoms into the momelotinib molecule. This can be achieved through several synthetic routes, including:
Hydrogen-Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium atoms using deuterated reagents under specific conditions.
Deuterated Reagents: Using deuterated starting materials in the synthesis of momelotinib can lead to the incorporation of deuterium atoms at the desired positions.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using deuterated reagents and optimized reaction conditions to ensure high yield and purity. The process may include:
Catalytic Hydrogenation: Using deuterium gas in the presence of a catalyst to replace hydrogen atoms with deuterium.
Deuterated Solvents: Employing deuterated solvents in the reaction medium to facilitate the incorporation of deuterium atoms.
化学反应分析
Types of Reactions
Momelotinib-3,3,5,5-d6 can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups on the molecule.
Substitution: Substitution reactions can occur where specific atoms or groups on the molecule are replaced with other atoms or groups.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reducing Agents: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
科学研究应用
Momelotinib-3,3,5,5-d6 has several scientific research applications, including:
Pharmacokinetic Studies: The deuterated form is used to study the absorption, distribution, metabolism, and excretion of momelotinib in the body.
Metabolic Studies: It helps in understanding the metabolic pathways and identifying metabolites of momelotinib.
Biological Research: Used in studies related to the inhibition of Janus kinase 1 and Janus kinase 2, and its effects on various biological processes.
Medical Research: Investigated for its potential therapeutic effects in treating myelofibrosis and other related conditions.
Industrial Applications: Employed in the development of new drugs and therapeutic agents.
作用机制
Momelotinib-3,3,5,5-d6 exerts its effects by inhibiting Janus kinase 1 and Janus kinase 2, which are involved in the signaling pathways that regulate various cellular processes, including cell growth and immune response. By inhibiting these kinases, the compound can reduce the proliferation of abnormal cells and alleviate symptoms associated with myelofibrosis. Additionally, it inhibits activin A receptor type 1, which plays a role in iron homeostasis and anemia.
相似化合物的比较
Similar Compounds
Ruxolitinib: Another Janus kinase inhibitor used in the treatment of myelofibrosis.
Fedratinib: A Janus kinase 2 inhibitor used for similar therapeutic purposes.
Pacritinib: A Janus kinase 2 and interleukin-1 receptor-associated kinase 1 inhibitor used in myelofibrosis treatment.
Uniqueness
Momelotinib-3,3,5,5-d6 is unique due to its deuterated form, which provides advantages in pharmacokinetic and metabolic studies. The incorporation of deuterium atoms can lead to differences in the metabolic stability and pharmacokinetic profile compared to non-deuterated momelotinib, making it a valuable tool in scientific research.
属性
分子式 |
C23H22N6O2 |
|---|---|
分子量 |
420.5 g/mol |
IUPAC 名称 |
N-[cyano(dideuterio)methyl]-4-[2-[4-(3,3,5,5-tetradeuteriomorpholin-4-yl)anilino]pyrimidin-4-yl]benzamide |
InChI |
InChI=1S/C23H22N6O2/c24-10-12-25-22(30)18-3-1-17(2-4-18)21-9-11-26-23(28-21)27-19-5-7-20(8-6-19)29-13-15-31-16-14-29/h1-9,11H,12-16H2,(H,25,30)(H,26,27,28)/i12D2,13D2,14D2 |
InChI 键 |
ZVHNDZWQTBEVRY-NEDPAEFASA-N |
手性 SMILES |
[2H]C1(COCC(N1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NC([2H])([2H])C#N)([2H])[2H])[2H] |
规范 SMILES |
C1COCCN1C2=CC=C(C=C2)NC3=NC=CC(=N3)C4=CC=C(C=C4)C(=O)NCC#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


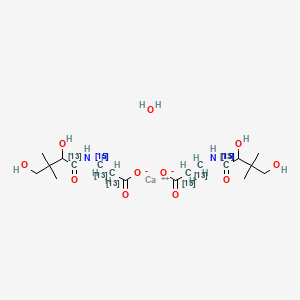
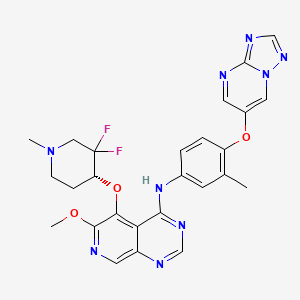

![[2-(3-Octoxyphenyl)-1-phosphonoethyl]phosphonic acid](/img/structure/B12404978.png)
![1-[(2R,3S,5R)-3-bromo-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B12404980.png)
